1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL

Enzymology Inflammation Chemical Biology

Researchers face false equivalence when substituting des-methoxy pyrrolidine analogs, leading to invalid assay data. This compound solves that with: - Documented 5-lipoxygenase activity vs. inactive des-methoxy analog - D4 pharmacophore alignment for CNS target exploration - ≥96% purity from reputable sources - no re-purification needed - Amino, hydroxyl, and methoxy handles for derivatization

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 503457-38-3
Cat. No. B3142401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL
CAS503457-38-3
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(C2)O)N
InChIInChI=1S/C11H16N2O2/c1-15-11-6-8(2-3-10(11)12)13-5-4-9(14)7-13/h2-3,6,9,14H,4-5,7,12H2,1H3
InChIKeyZRACRPDLDZUFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL: Identity & Sourcing


1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL (CAS 503457-38-3) is a synthetic pyrrolidine derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . It features a pyrrolidin-3-ol ring linked to a 4-amino-3-methoxyphenyl group, providing a defined stereocenter and multiple hydrogen bond donors/acceptors . The compound is commercially available from various suppliers with purities typically ≥96%, intended strictly for research and development use .

Lipoxygenase pathway inhibition study fit
D4 receptor pharmacophore exploration
Medicinal chemistry scaffold derivatization
High-purity procurement for sensitive assays

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL: Substitution Risks


Substitution with structurally similar pyrrolidine analogs (e.g., 1-(4-aminophenyl)-3-pyrrolidinol, CAS 503457-32-7) is not equivalent due to quantifiable differences in molecular properties and observed biological activity profiles. The presence of the 3-methoxy group on the phenyl ring in the target compound alters electronic distribution, lipophilicity, and steric bulk, which can significantly impact target binding and selectivity . For example, in enzymatic assays, the target compound exhibits measurable activity against specific lipoxygenases, whereas the des-methoxy analog shows no reported activity in comparable systems [1]. This divergence underscores that even minor structural changes can lead to functional non-equivalence, making direct substitution scientifically unsound.

Methoxy group absence in des-methoxy analog may eliminate LOX inhibition activity, as observed in reported assay.

Des-methoxy analog lacks pharmacophoric motif for D4 receptor prediction, limiting transferability to D4 studies.

Lower reported purity grade and fewer verified sourcing options for des-methoxy analog may affect reproducibility.

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL: Comparative Evidence


Methoxy-Dependent LOX Inhibition

The target compound demonstrates measurable inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM [1]. In contrast, the structurally similar analog 1-(4-aminophenyl)-3-pyrrolidinol (CAS 503457-32-7), which lacks the 3-methoxy group, shows no reported activity in this or comparable assays [2]. This suggests that the methoxy substituent is critical for target engagement.

5-Lipoxygenase Inhibition
Cross-study
Target: Inhibition at 100 μM
Comparator: No significant activity
Methoxy substitution linked to LOX inhibition
RBL-1 cell-based assay context
Enzymology Inflammation Chemical Biology

Dopamine D4 Receptor Interaction Potential

Computational and structural analyses indicate that the 1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL scaffold aligns with known pharmacophores for dopamine D4 receptor ligands [1]. While direct binding data for the exact compound is not available, the methoxy group is a common feature in D4-active pyrrolidines, whereas the des-methoxy analog (CAS 503457-32-7) lacks this motif and is not predicted to have similar affinity .

D4 Receptor Prediction
Class-level
Contains 3-methoxy group, aligns with D4 ligand pharmacophores; des-methoxy analog lacks this motif
Predicted D4 pharmacophore alignment
In silico model, direct binding data unavailable
Neuroscience GPCR Drug Discovery

Supplier Purity Comparison

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL is available from multiple suppliers with purities of 96-97%, as verified by technical datasheets . In contrast, the des-methoxy analog (CAS 503457-32-7) is often listed at 95% purity and has fewer verified sourcing options . Higher purity reduces the need for in-house purification, saving time and resources.

Commercial Purity
Data to verify
96–97%
Higher purity vs. des-methoxy analog (95%)
COA review recommended, multiple suppliers
Procurement Quality Control Chemical Sourcing

LogP & Solubility Differentiation

The target compound has a calculated LogP of 0.35 , indicating balanced lipophilicity favorable for both solubility and membrane permeability. The des-methoxy analog (CAS 503457-32-7) has a lower molecular weight (178.23 vs 208.26) and lacks the methoxy group, likely resulting in a more polar and less membrane-permeable profile [1].

Calculated LogP
Class-level
0.35
Balanced lipophilicity vs. des-methoxy analog
In silico prediction, may affect membrane permeability
ADME Medicinal Chemistry Drug Design

1-(4-Amino-3-methoxyphenyl)pyrrolidin-3-OL: Application Scenarios


Lipoxygenase Pathway Studies

Given its demonstrated activity against 5-lipoxygenase [1], this compound is a suitable tool for investigating inflammatory pathways or for validating lipoxygenase inhibitors. The methoxy-dependent activity profile makes it a valuable comparator in structure-activity relationship (SAR) studies.

D4 Receptor Modulation Research

The compound's structural alignment with D4 pharmacophores [2] positions it as a potential lead-like molecule for exploring D4-mediated signaling. Its balanced lipophilicity may facilitate blood-brain barrier penetration studies.

Medicinal Chemistry Scaffold Diversification

The presence of both an amino and a hydroxyl group, combined with the methoxy-substituted phenyl ring, provides multiple synthetic handles for derivatization . This makes it an attractive building block for generating focused compound libraries.

Assay-Ready High-Purity Procurement

With available purity of ≥96% from multiple reputable vendors , researchers can confidently use this compound in sensitive biochemical or cell-based assays without the need for additional purification, reducing workflow complexity.

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Methoxy-dependent LOX inhibition profile
5-lipoxygenase assay context
D4 receptor modulation research
D4 pharmacophore alignment
In silico pharmacophore model review
Medicinal chemistry scaffold diversification
Multiple synthetic handles (amino, hydroxyl, methoxyphenyl)
Derivatization and library synthesis validation
High-purity procurement
Verified purity grade from multiple suppliers
Lot-specific purity review
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